(5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Overview
Description
(5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a nitrophenyl group, and an imidazolidine-2,4-dione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, including the bromination of a phenyl ring, nitration of another phenyl ring, and subsequent coupling reactions to form the final imidazolidine-2,4-dione structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE include:
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in various chemical reactions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its brominated and nitrophenyl groups, along with the imidazolidine-2,4-dione core, provide a versatile platform for further chemical modifications and research.
Properties
IUPAC Name |
(5E)-5-[[5-bromo-2-[(3-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c18-12-4-5-15(11(7-12)8-14-16(22)20-17(23)19-14)26-9-10-2-1-3-13(6-10)21(24)25/h1-8H,9H2,(H2,19,20,22,23)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOGEPNBRSANJX-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.